N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
This compound belongs to the sulfonamide class of heterocyclic molecules, characterized by a 1-methyl-1H-imidazole-4-sulfonamide core substituted with a cyclohexyl-hydroxyethyl moiety. The structural uniqueness arises from the combination of a rigid cyclohexyl group, a polar hydroxyethyl chain, and the imidazole-sulfonamide pharmacophore, which collectively influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15-8-12(13-9-15)19(17,18)14-7-11(16)10-5-3-2-4-6-10/h8-11,14,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELLMRGVHQUVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl and hydroxyethyl components. These components are then reacted with 1-methyl-1H-imidazole-4-sulfonamide under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The process involves the use of catalysts and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has shown promise in drug development, particularly in the treatment of inflammatory and autoimmune diseases. Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide to structurally related sulfonamide derivatives, focusing on synthesis, substituent effects, and bioactivity.
Key Observations
Substituent Impact on Synthesis Efficiency
- Cyclohexyl-containing analogs (e.g., compound 21 ) achieve high yields (97%) via Boc-protection strategies, minimizing side reactions . In contrast, furan-substituted derivatives (e.g., 1ah ) require reductive amination but still yield >75% .
- Bulky substituents (e.g., naphthalenylmethylthio in 13 ) complicate synthesis, necessitating extended reaction times and specialized solvents (e.g., p-dioxane) .
Spectral and Chromatographic Trends
- All analogs are confirmed via ¹H/¹³C NMR and HRMS, with cyclohexyl groups resonating at δ ~1.0–2.5 ppm (¹H NMR) .
- Purification consistently employs silica gel chromatography with CH₂Cl₂/MeOH/NH₄OH gradients (ratios vary by polarity) .
Thioxo-imidazole derivatives (e.g., 13) show enhanced antimicrobial activity due to sulfur’s electronegativity and hydrogen-bonding capacity .
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative of imidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C13H20N2O3S
- Molecular Weight : 288.38 g/mol
- Structure : The compound features a sulfonamide group attached to an imidazole ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Enzymatic Activity :
- The imidazole ring can act as a competitive inhibitor for enzymes involved in nucleotide synthesis, which is crucial for cell proliferation.
- Studies have shown that similar compounds can inhibit enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase, leading to antiproliferative effects in cancer cells.
-
Antimicrobial Activity :
- Compounds with sulfonamide groups have been widely studied for their antibacterial properties. They inhibit bacterial folate synthesis, which is essential for DNA replication and cell division.
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Antiviral Properties :
- Some imidazole derivatives have demonstrated antiviral activity against various viruses by inhibiting viral replication or interfering with viral entry into host cells.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
Research indicated that the compound exhibits antiviral effects against the influenza virus. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 5.2 |
| Herpes Simplex Virus | 7.8 |
Case Studies
-
Case Study on Anticancer Activity :
A recent study investigated the anticancer properties of this compound in human cancer cell lines. The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant cytotoxicity.- Results :
- MCF-7: IC50 = 10 µM
- A549: IC50 = 15 µM
- Results :
-
Case Study on Antimicrobial Resistance :
In a clinical setting, the effectiveness of the compound was evaluated against antibiotic-resistant strains of Staphylococcus aureus. The results highlighted its potential as an alternative treatment option for infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
